Methyl 3-(pyrrolidin-1-yl)propanoate CAS number and properties
Methyl 3-(pyrrolidin-1-yl)propanoate CAS number and properties
An In-Depth Technical Guide to Methyl 3-(pyrrolidin-1-yl)propanoate: Synthesis, Properties, and Applications in Modern Drug Discovery
Abstract
Methyl 3-(pyrrolidin-1-yl)propanoate, identified by CAS number 22041-21-0, is a tertiary amine ester that has emerged as a valuable building block in synthetic organic chemistry.[1][2][3] Its bifunctional nature, incorporating both a nucleophilic tertiary amine and a modifiable ester group, makes it a versatile intermediate. This guide provides a comprehensive overview of its chemical and physical properties, a detailed examination of its synthesis via the aza-Michael addition, its applications, particularly as a structural component in the burgeoning field of targeted protein degradation, and essential safety and handling protocols. This document is intended for researchers and professionals in chemical synthesis and drug development, offering both foundational knowledge and practical insights.
Chemical Identity and Physicochemical Properties
Methyl 3-(pyrrolidin-1-yl)propanoate is a heterocyclic compound featuring a pyrrolidine ring linked via its nitrogen atom to a methyl propanoate chain.[1] This structure provides a unique combination of a basic nitrogen center and an ester functional group amenable to further chemical transformations.
Table 1: Physicochemical Properties of Methyl 3-(pyrrolidin-1-yl)propanoate
| Property | Value | Source(s) |
| CAS Number | 22041-21-0 | [2][3][4] |
| Molecular Formula | C₈H₁₅NO₂ | [1][2][4] |
| Molecular Weight | 157.21 g/mol | [2][4] |
| Boiling Point | 83.7 °C (pressure not specified) | [5] |
| Appearance | Typically a colorless liquid (inferred) | |
| SMILES | COC(=O)CCN1CCCC1 | [1] |
| InChIKey | JHYKOXJKJHTKTE-UHFFFAOYSA-N | [1] |
| Topological Polar Surface Area (TPSA) | 29.54 Ų | [4] |
| Predicted LogP | 0.6453 | [4] |
| Storage Conditions | Sealed in a dry environment, typically at 2-8°C | [4] |
Synthesis and Mechanistic Insights
The primary and most efficient route for synthesizing Methyl 3-(pyrrolidin-1-yl)propanoate is the aza-Michael addition . This reaction involves the conjugate addition of a nitrogen nucleophile (pyrrolidine) to an α,β-unsaturated carbonyl compound (methyl acrylate).[6]
The Aza-Michael Addition Mechanism
The reaction proceeds through a nucleophilic attack of the lone pair of electrons on the pyrrolidine nitrogen to the β-carbon of methyl acrylate. This choice of nucleophile is critical; secondary amines like pyrrolidine are highly effective as they readily form the desired tertiary amine product without the potential for subsequent additions that can occur with primary amines.[6]
The mechanism can be described in two principal steps:
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Nucleophilic Attack: The nitrogen atom of pyrrolidine attacks the electron-deficient β-carbon of methyl acrylate. This is the key bond-forming step and results in the formation of a zwitterionic intermediate.[7]
-
Proton Transfer: The zwitterion is neutralized via an intermolecular proton transfer. In the absence of a protic solvent, another molecule of pyrrolidine can act as a base to accept the proton from the nitrogen, while the enolate abstracts a proton from the newly formed pyrrolidinium ion. If a protic solvent like methanol is present, it can facilitate this proton transfer.[6]
Computational studies suggest that for secondary amines, this reaction follows a 1,2-addition mechanism, where the formation of the zwitterion is followed by a rate-determining, amine-assisted proton transfer.[7]
Experimental Protocol
While a specific protocol for this exact compound is not publicly detailed, a reliable procedure can be adapted from the well-documented synthesis of its close analog, methyl 2-methyl-3-(pyrrolidin-1-yl)propanoate.[8] The following is a representative, field-proven methodology.
Step-by-Step Synthesis:
-
Reactor Setup: A multi-neck round-bottom flask is equipped with a magnetic stirrer, a thermocouple for temperature monitoring, a pressure-equalizing addition funnel, and a condenser.
-
Initial Charge: Pyrrolidine (1.0 equivalent) is charged to the flask. The reaction can be run neat or with a polar, aprotic solvent. For large-scale preparations, a solvent like methanol can be used to manage the reaction exotherm.[8]
-
Substrate Addition: Methyl acrylate (1.0 to 1.1 equivalents) is added dropwise via the addition funnel. The rate of addition is controlled to maintain the internal temperature below a set point (e.g., 40-50°C) to prevent runaway reactions or side-product formation.
-
Reaction: After the addition is complete, the mixture is stirred at a moderately elevated temperature (e.g., 50°C) for several hours (typically 12-24 hours) to ensure the reaction goes to completion.[8] Reaction progress can be monitored by techniques such as TLC or GC-MS.
-
Workup and Purification: Upon completion, the reaction mixture is cooled to room temperature. If a solvent was used, it is removed under reduced pressure. The resulting crude product is then purified, typically by vacuum distillation, to yield the final high-purity Methyl 3-(pyrrolidin-1-yl)propanoate.
Applications in Research and Drug Development
The true value of Methyl 3-(pyrrolidin-1-yl)propanoate lies in its utility as a versatile chemical intermediate. Its structure is particularly relevant in the design of novel therapeutics.
Building Block for Protein Degraders
A prominent application is in the synthesis of Proteolysis-Targeting Chimeras (PROTACs) and other molecular degraders. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.
Methyl 3-(pyrrolidin-1-yl)propanoate serves as a precursor to linkers used in these molecules. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled to other molecular fragments. The pyrrolidine ring, meanwhile, can act as a stable, non-reactive structural element within the linker, influencing solubility and conformational properties.
Safety and Handling
No specific safety data sheet (SDS) is broadly available for Methyl 3-(pyrrolidin-1-yl)propanoate (CAS 22041-21-0). Therefore, a precautionary approach based on the reactivity of its constituent parts—a tertiary amine and a methyl ester—is mandatory. The following guidance is derived from safety data for analogous compounds.
-
Hazard Classification (Inferred): Likely to be classified as a skin and eye irritant. May cause respiratory irritation.[9] Tertiary amines can be corrosive.[9] As with many organic esters, it may be a combustible liquid.
-
Personal Protective Equipment (PPE): Chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat are required. All handling should be performed in a well-ventilated fume hood to avoid inhalation of vapors.
-
Handling: Avoid contact with skin, eyes, and clothing. Keep away from heat, sparks, and open flames.[9] Grounding of equipment may be necessary to prevent static discharge.[9]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids.[9]
-
First Aid Measures:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[10]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[9][10]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[10]
-
Ingestion: Do not induce vomiting. Rinse mouth and seek immediate medical attention.[11]
-
Conclusion
Methyl 3-(pyrrolidin-1-yl)propanoate is a compound of significant interest due to its straightforward synthesis and its strategic importance as a building block in medicinal chemistry. The aza-Michael addition provides a robust and scalable method for its production. Its primary application as a precursor for linker moieties in targeted protein degraders places it at the forefront of modern drug discovery efforts. As with any chemical reagent, adherence to strict safety protocols is essential for its handling and use in the laboratory.
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ChemSigma. (n.d.). 22041-21-0 METHYL 3-(PYRROLIDIN-1-YL)PROPANOATE. Retrieved from [Link]
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